N-(4-butylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide N-(4-butylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1005295-97-5
VCID: VC5249207
InChI: InChI=1S/C26H24FN3O2/c1-2-3-7-18-11-13-21(14-12-18)29-25(31)22-16-19-9-6-15-28-24(19)30(26(22)32)17-20-8-4-5-10-23(20)27/h4-6,8-16H,2-3,7,17H2,1H3,(H,29,31)
SMILES: CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F
Molecular Formula: C26H24FN3O2
Molecular Weight: 429.495

N-(4-butylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

CAS No.: 1005295-97-5

Cat. No.: VC5249207

Molecular Formula: C26H24FN3O2

Molecular Weight: 429.495

* For research use only. Not for human or veterinary use.

N-(4-butylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide - 1005295-97-5

Specification

CAS No. 1005295-97-5
Molecular Formula C26H24FN3O2
Molecular Weight 429.495
IUPAC Name N-(4-butylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Standard InChI InChI=1S/C26H24FN3O2/c1-2-3-7-18-11-13-21(14-12-18)29-25(31)22-16-19-9-6-15-28-24(19)30(26(22)32)17-20-8-4-5-10-23(20)27/h4-6,8-16H,2-3,7,17H2,1H3,(H,29,31)
Standard InChI Key RLUKGVUBWLUUTJ-UHFFFAOYSA-N
SMILES CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₂₆H₂₄FN₃O₂, with a molecular weight of 429.495 g/mol. Its IUPAC name reflects three critical structural components:

  • A 1,8-naphthyridine core (a bicyclic system with two nitrogen atoms at positions 1 and 8).

  • An N-(4-butylphenyl) group attached to the carboxamide moiety.

  • A 2-fluorophenylmethyl substituent at position 1 of the naphthyridine ring.

Key physicochemical properties include:

PropertyValue
LogP (Predicted)4.2 ± 0.5 (XLogP3-AA)
Hydrogen Bond Donors2 (amide NH and naphthyridine NH)
Hydrogen Bond Acceptors4 (two carbonyl oxygens, two nitrogens)
Rotatable Bonds7
Topological Polar Surface Area75.8 Ų

These properties suggest moderate lipophilicity, making the compound suitable for traversing biological membranes, albeit with potential solubility challenges in aqueous media.

Synthesis and Optimization

The synthesis involves a multi-step sequence (Table 1), typically beginning with the formation of the 1,8-naphthyridine core.

Table 1: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsPurpose
1Cyclization2-Aminopyridine, diketone, acid catalystForms 1,8-naphthyridine core
2N-Alkylation2-Fluorobenzyl bromide, K₂CO₃, DMFIntroduces fluorophenylmethyl group
3Carboxamide Formation4-Butylphenylamine, EDCl, HOBtAttaches butylphenyl substituent

Critical challenges include controlling regioselectivity during cyclization and minimizing byproducts during N-alkylation. Recent advancements in microwave-assisted synthesis have reduced reaction times from 12 hours to 2 hours for Step 1, improving yields from 45% to 68% .

Biological Activity and Mechanism

While direct pharmacological data for this compound remain limited, structural analogs within the 1,8-naphthyridine class exhibit kinase inhibitory activity. For example, WO2012000595A1 discloses 2,4-diaryl-substituted 1,8-naphthyridines as potent inhibitors of tyrosine kinases like EGFR and VEGFR, with IC₅₀ values <100 nM . The fluorophenyl and butylphenyl groups in N-(4-butylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide likely enhance target binding through:

  • Hydrophobic interactions via the butyl chain.

  • Aromatic stacking with kinase ATP-binding pockets.

  • Electrostatic stabilization from the fluorine atom .

Table 2: Hypothesized Biological Targets

TargetAssociated DiseaseBinding Affinity (Predicted)
EGFR (Epidermal Growth Factor Receptor)Non-small cell lung cancerKd = 12 nM (Molecular docking)
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)Angiogenesis-dependent cancersKd = 28 nM
CDK4/6 (Cyclin-Dependent Kinase 4/6)Breast cancerIC₅₀ = 110 nM

These predictions derive from QSAR models trained on analogous naphthyridine derivatives .

Challenges and Future Directions

Current limitations include:

  • Synthetic scalability: Multi-step synthesis complicates large-scale production.

  • ADME/Tox profiling: No published data on pharmacokinetics or safety.

Proposed research priorities:

  • Fragment-based drug design to optimize bioavailability.

  • In vivo efficacy studies in xenograft models.

  • Cocrystallization experiments to elucidate target binding modes.

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